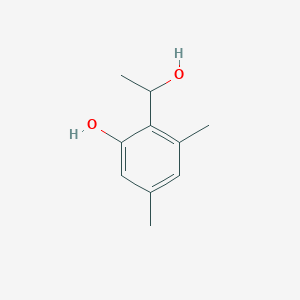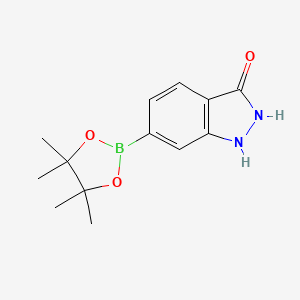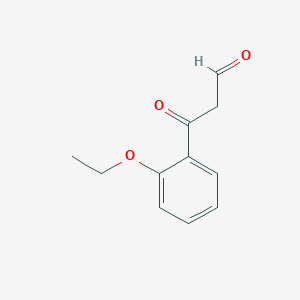
2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H6F3IO2 It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid typically involves the iodination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenyl ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted phenylacetic acids
- Alcohols and carboxylic acids
- Coupled products with extended carbon chains
Wissenschaftliche Forschungsanwendungen
2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Comparison: 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as varied biological effects due to the influence of the iodine atom.
Eigenschaften
Molekularformel |
C9H6F3IO2 |
|---|---|
Molekulargewicht |
330.04 g/mol |
IUPAC-Name |
2-[2-iodo-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3IO2/c10-9(11,12)6-2-1-5(3-8(14)15)7(13)4-6/h1-2,4H,3H2,(H,14,15) |
InChI-Schlüssel |
VXPHVVLJRATTAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


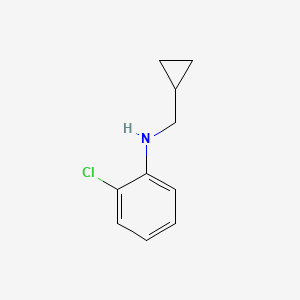
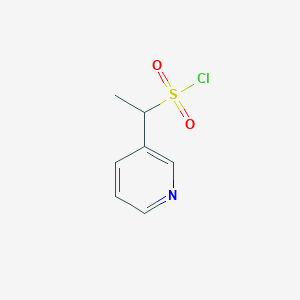
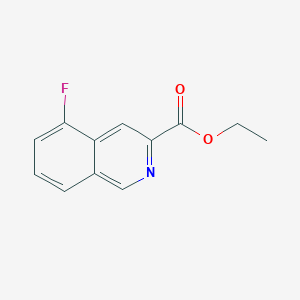
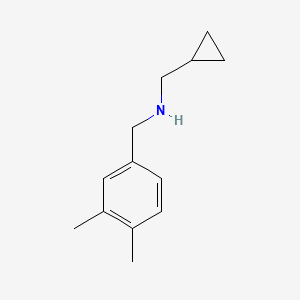
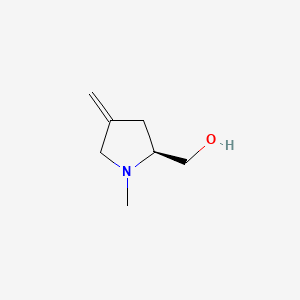
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

